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Core Science & Biosynthesis
Protocols & Analytical Methods
Chlorination of 2-Methoxy-3,5-dimethylpyridin-4-amine for Enhanced Coupling Reactions: An Application and Protocol Guide
Chlorination of 2-Methoxy-3,5-dimethylpyridin-4-amine for Enhanced Coupling Reactions: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the chlorination of 2-Methoxy-3,5-dimethylpyridin-4-amine. The introduction of a chlorine atom onto the pyridine ring is a critical transformation that significantly enhances the substrate's utility in cross-coupling reactions, a cornerstone of modern drug discovery and development.[1] This document elucidates the underlying chemical principles, offers step-by-step experimental procedures, and discusses the strategic advantages of employing the resulting chlorinated intermediate in the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of Pyridine Chlorination
Substituted pyridines are prevalent scaffolds in a vast array of pharmaceuticals and bioactive molecules.[2][3] The ability to selectively functionalize the pyridine ring is paramount for the exploration of structure-activity relationships (SAR) during lead optimization.[1] 2-Methoxy-3,5-dimethylpyridin-4-amine is a readily available starting material, but its direct use in certain coupling reactions can be challenging due to the electronic nature of the substituted pyridine.
Chlorination of this substrate serves two primary purposes:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The introduction of an electron-withdrawing chlorine atom can activate the pyridine ring towards nucleophilic attack, facilitating the displacement of other leaving groups.
-
Enabling Cross-Coupling Reactions: The chlorinated pyridine becomes an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][4] These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, allowing for the rapid diversification of molecular scaffolds.[1]
This guide will focus on a robust and scalable chlorination protocol, providing researchers with the necessary information to confidently perform this key synthetic transformation.
Mechanistic Insights: Electrophilic Aromatic Substitution
The chlorination of 2-Methoxy-3,5-dimethylpyridin-4-amine proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyridine ring, being electron-rich due to the presence of the methoxy and amino groups, acts as a nucleophile. A suitable electrophilic chlorine source is required to initiate the reaction. N-Chlorosuccinimide (NCS) is a commonly employed reagent for this purpose due to its ease of handling and moderate reactivity.[5][6]
The general mechanism can be outlined as follows:
-
Generation of the Electrophile: While NCS itself can act as an electrophilic chlorine source, the reaction can be accelerated in the presence of an acid catalyst. The catalyst protonates the succinimide nitrogen, further polarizing the N-Cl bond and increasing the electrophilicity of the chlorine atom.
-
Nucleophilic Attack: The electron-rich pyridine ring attacks the electrophilic chlorine atom of the activated NCS. This step leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A base, which can be the solvent or another species in the reaction mixture, removes a proton from the carbon atom bearing the newly introduced chlorine. This restores the aromaticity of the pyridine ring, yielding the final chlorinated product and succinimide as a byproduct.[5]
Caption: Electrophilic aromatic substitution mechanism for the chlorination of the pyridine ring.
Experimental Protocol: Chlorination with N-Chlorosuccinimide
This protocol details a reliable method for the chlorination of 2-Methoxy-3,5-dimethylpyridin-4-amine using N-Chlorosuccinimide.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Methoxy-3,5-dimethylpyridin-4-amine | ≥98% | Sigma-Aldrich |
| N-Chlorosuccinimide (NCS) | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific |
| Saturated aqueous sodium chloride (brine) | Reagent Grade | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Fisher Scientific |
| Round-bottom flask | - | VWR |
| Magnetic stirrer and stir bar | - | VWR |
| Separatory funnel | - | VWR |
| Rotary evaporator | - | Büchi |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N-Chlorosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation of vapors.
Step-by-Step Procedure
Caption: A streamlined workflow for the chlorination of 2-Methoxy-3,5-dimethylpyridin-4-amine.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Methoxy-3,5-dimethylpyridin-4-amine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution at room temperature, add N-Chlorosuccinimide (1.05-1.2 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes. The chlorinated product should have a higher Rf value than the starting material. The reaction is typically complete within 2-4 hours.
-
Aqueous Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired chlorinated product as a solid.
Expected Yield and Characterization
A typical yield for this reaction is in the range of 80-95%. The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Application in Coupling Reactions: A Gateway to Molecular Complexity
The chlorinated 2-Methoxy-3,5-dimethylpyridine derivative is a versatile intermediate for various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, which is a powerful strategy in drug discovery for rapidly building molecular complexity and exploring SAR.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds.[1] The chlorinated pyridine can be coupled with a variety of boronic acids or boronate esters in the presence of a palladium catalyst and a base to yield biaryl or heteroaryl-aryl structures.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Stoichiometry (eq) |
| Chlorinated Pyridine | 1.0 | 1.0 |
| Boronic Acid/Ester | Phenylboronic acid | 1.1 - 1.5 |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 0.02 - 0.1 |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 |
| Solvent | Dioxane/H₂O, Toluene, or DMF | - |
| Temperature | 80 - 120 °C | - |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, which is crucial for the synthesis of many nitrogen-containing pharmaceuticals.[4] The chlorinated pyridine can be coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable ligand.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Component | Example | Stoichiometry (eq) |
| Chlorinated Pyridine | 1.0 | 1.0 |
| Amine | Morpholine | 1.1 - 1.5 |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 |
| Ligand | Xantphos, BINAP, or DavePhos | 0.02 - 0.1 |
| Base | NaOt-Bu or K₃PO₄ | 1.5 - 2.5 |
| Solvent | Toluene or Dioxane | - |
| Temperature | 80 - 110 °C | - |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient NCS, inactive NCS, or low temperature. | Use a slight excess of NCS (1.1-1.2 eq). Ensure the NCS is fresh. Gently warm the reaction mixture if necessary, monitoring for side product formation. |
| Formation of Multiple Products | Over-chlorination or side reactions. | Add NCS portion-wise and monitor the reaction closely by TLC. Avoid excessive heating. |
| Difficult Purification | Co-elution of product and succinimide. | Perform a thorough aqueous workup to remove the majority of the succinimide. A basic wash (e.g., dilute NaOH) can also be effective. |
| Low Yield in Coupling Reaction | Inactive catalyst, incorrect base/ligand, or impure starting material. | Use a fresh, high-purity chlorinated pyridine. Screen different palladium catalysts, ligands, bases, and solvents to optimize the coupling conditions. |
Conclusion
The chlorination of 2-Methoxy-3,5-dimethylpyridin-4-amine is a straightforward yet powerful transformation that unlocks a wide range of synthetic possibilities. The resulting chlorinated intermediate is a valuable building block for the construction of complex molecules through various cross-coupling reactions. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical steps to successfully implement this key reaction in their synthetic endeavors, ultimately accelerating the pace of drug discovery and development.
References
- Vertex Pharmaceuticals. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC.
- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- ACS Publications. (2018, March 26). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega.
- Semantic Scholar. (n.d.). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.
- PMC. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- PMC. (n.d.). Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols.
- BenchChem. (n.d.). Application Notes and Protocols: N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds.
- ResearchGate. (n.d.). Coupling outcomes for pyridines.
- PMC. (2025, July 4). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
- Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
- ResearchGate. (n.d.). Chlorination of electron-rich arenes under solvent-free and ball-milling conditions.
- ResearchGate. (2025, August 7). (PDF) N-Chlorosuccinimide (NCS).
- Patel, S. B., et al. (2024, October-December). Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine Hydrochloride. International Journal of Pharmaceutical Sciences and Research, 17(4), 2067-2074.
- ChemicalBook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.
- Sigma-Aldrich. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 98 86604-75-3.
- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- Royal Society of Chemistry. (n.d.). Access to pyridines via cascade nucleophilic addition reaction of 1,2,3-triazines with activated ketones or acetonitriles.
- ScienceDirect. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure.
- RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
Coupling reaction conditions for benzimidazole and pyridine intermediates
Coupling reaction conditions for benzimidazole and pyridine intermediates
Executive Summary
The conjugation of benzimidazole and pyridine moieties is a cornerstone in the synthesis of bioactive pharmacophores (e.g., proton pump inhibitors, kinase inhibitors). However, this coupling is non-trivial due to two primary antagonistic factors: the Lewis basicity of pyridine (which poisons Palladium catalysts) and the tautomeric ambiguity of the benzimidazole N-H bond.
This guide provides validated protocols for constructing both Carbon-Carbon (C2-C) and Carbon-Nitrogen (N1-C) linkages between these heterocycles. We prioritize "self-validating" workflows where visual or chromatographic checkpoints ensure reaction integrity.
Strategic Decision Matrix
Before selecting a protocol, the linkage site determines the chemistry. Use the following logic flow to select the optimal pathway.
Figure 1: Decision matrix for selecting the coupling methodology based on structural requirements.
Critical Mechanistic Insight: The "Pyridine Poisoning" Effect
Standard protocols (e.g., Pd(PPh3)4) often fail with pyridines because the pyridine nitrogen (
The Solution: Use Bulky, Electron-Rich Dialkylbiaryl Phosphines (e.g., SPhos, XPhos).
-
Steric Bulk: Prevents the pyridine nitrogen from binding to the metal center.
-
Electron Richness: Facilitates oxidative addition of electron-deficient chloropyridines.
Protocol A: C-C Bond Formation (Suzuki-Miyaura)
Target: 2-(Pyridin-x-yl)benzimidazole. Mechanism: Pd(0) cycle with bulky ligand stabilization.
Reagents & Stoichiometry
| Component | Equiv. | Role | Recommended Reagent |
| Halide | 1.0 | Electrophile | 2-Chlorobenzimidazole (or Pyridyl halide) |
| Boronic Species | 1.5 | Nucleophile | Pyridyl-boronic acid (or ester) |
| Catalyst | 0.05 | Metal Source | Pd(OAc)₂ |
| Ligand | 0.10 | Stabilizer | SPhos (Critical for pyridines) |
| Base | 2.0 | Activator | K₃PO₄ (Anhydrous) or Cs₂CO₃ |
| Solvent | [0.2 M] | Medium | n-Butanol or Dioxane/H₂O (4:1) |
Step-by-Step Procedure
-
Pre-complexation (The "Activation" Step):
-
In a vial, dissolve Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) in the solvent.
-
Self-Validation: Stir at RT for 5 mins. The solution should turn from orange to a clear/pale yellow, indicating the formation of the active
species.
-
-
Substrate Addition:
-
Add the benzimidazole halide (1.0 eq) and pyridyl boronic acid (1.5 eq).
-
Add finely ground K₃PO₄ (2.0 eq).
-
-
Degassing:
-
Sparge with Argon for 5 minutes. Oxygen is the enemy of electron-rich phosphines.
-
-
Reaction:
-
Heat to 100°C for 4–12 hours.
-
Checkpoint: Monitor TLC. If "protodeboronation" (loss of B(OH)2) is observed (spot matches naked pyridine), add 0.5 eq more boronic acid.
-
-
Workup:
-
Cool to RT. Filter through a Celite pad (removes Pd black).
-
Partition between EtOAc and Water. Wash organic layer with brine.
-
Pd Scavenging: Treat organic layer with SiliaMetS® Thiol or charcoal if the product is for biological testing.
-
Protocol B: C-N Bond Formation (N-Arylation)
Target: 1-(Pyridin-x-yl)benzimidazole. Challenge: Benzimidazole N-H is a poor nucleophile; Pyridine halides are electron-poor electrophiles.
Method B1: Palladium-Catalyzed (Buchwald-Hartwig)
Best for: Sterically hindered substrates or unreactive chloropyridines.
-
Catalyst: Pd₂dba₃ (2 mol%) + BrettPhos (4 mol%).
-
Base: NaOtBu (Strong base required to deprotonate benzimidazole).
-
Solvent: Toluene or Dioxane, 110°C.
-
Note: BrettPhos is specifically designed to prevent the formation of the stable Pd-amido dimer, a common resting state that kills the reaction with azoles.
Method B2: Modified Ullmann (Copper-Catalyzed)
Best for: Cost-efficiency and large-scale batches.
-
Catalyst: CuI (10 mol%).
-
Ligand: 4,7-Dimethoxy-1,10-phenanthroline (20 mol%).
-
Base: Cs₂CO₃ (2.0 eq).[1]
-
Additive: PEG-400 (Solvent additive, 20% v/v in DMSO).
-
Protocol:
-
Mix CuI, Ligand, Base, and Benzimidazole in DMSO/PEG.
-
Stir 20 min under air (formation of active Cu-ligand complex).
-
Add Halopyridine. Heat to 120°C for 24h.
-
Self-Validation: The reaction mixture should remain homogenous green/blue. A precipitate of Cu(0) (red/brown solid) indicates ligand failure/catalyst death.
-
Emerging Methodology: Direct C-H Arylation
Target: C2-Arylation without pre-functionalized halides. Concept: Dual Pd/Cu catalysis where Cu activates the azole C-H bond.
Figure 2: Simplified mechanism of cooperative Pd/Cu C-H activation.
-
Conditions: Pd(OAc)₂ (5%), Cu(OAc)₂ (10%), CsOPiv (Cesium Pivalate - critical proton shuttle), Dioxane, 140°C.
-
Why Pivalate? It acts as a "CMD" (Concerted Metallation-Deprotonation) agent, lowering the energy barrier for C-H bond cleavage.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch ligand to SPhos or XPhos . Increase catalyst loading to 10 mol%. |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (Pinacol) instead of acid. Add water (5-10%) to solubilize base. |
| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid | Degas solvent thoroughly. Reduce base concentration. |
| Regioisomer Mix (N1 vs N3) | Tautomerism | Use N-protected benzimidazoles (e.g., SEM, Boc) if C2-coupling is desired. |
| Black Precipitate | Pd Aggregation | Ligand concentration too low. Ensure Ligand:Pd ratio is > 2:1. |
References
-
Suzuki-Miyaura Coupling of Heterocycles
-
Buchwald-Hartwig Conditions for Azoles
- Title: Rational Development of Practical C
- Source:Accounts of Chemical Research.
-
URL:[Link]
-
Direct C-H Arylation Mechanisms
-
Copper-Catalyzed N-Arylation (Ullmann)
-
Microwave Assisted Protocols
- Title: Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions.
- Source:PMC (NIH).
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 4. wwjmrd.com [wwjmrd.com]
- 5. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Optimized Reagents for Methoxylation of 4-chloro-3,5-dimethylpyridine
Application Note: Optimized Reagents for Methoxylation of 4-chloro-3,5-dimethylpyridine
[1]
Abstract
This application note details the selection criteria and protocol optimization for the methoxylation of 4-chloro-3,5-dimethylpyridine to synthesize 4-methoxy-3,5-dimethylpyridine. This transformation is a critical step in the manufacturing of Proton Pump Inhibitors (PPIs) such as Omeprazole and Esomeprazole. While a standard Nucleophilic Aromatic Substitution (
Introduction & Mechanistic Basis[1][2][3]
The conversion of 4-chloro-3,5-dimethylpyridine (1 ) to 4-methoxy-3,5-dimethylpyridine (2 ) proceeds via an addition-elimination mechanism (
-
Steric Hindrance: The methyl groups physically shield the C4 carbon, raising the activation energy for the nucleophilic attack.[1]
-
Electronic Deactivation: The electron-donating alkyl groups increase electron density on the ring, making it less susceptible to nucleophilic attack compared to unsubstituted pyridines.[1]
Therefore, the choice of reagent and solvent is not merely about solubility; it is about maximizing the kinetic energy of the methoxide nucleophile while minimizing competitive hydrolysis.[1]
Reaction Pathway Diagram[1][3][4]
Figure 1: Mechanistic pathway highlighting the critical competition between methoxylation and hydrolysis.[1]
Reagent Selection Guide
The success of this synthesis relies heavily on the "activity" of the methoxide anion.[1] Below is a comparative analysis of reagent forms.
Nucleophile Source: Sodium Methoxide (NaOMe)[5]
| Reagent Form | Purity/Conc.[2][3][4][5][6] | Pros | Cons | Recommendation |
| Solid NaOMe | >95% | High active content; allows use of aprotic solvents (DMF/DMSO) to boost rate.[1] | Extremely hygroscopic; handling risks; difficult to dose accurately on large scale. | Preferred for Kinetic Optimization |
| Solution (in MeOH) | 25-30% wt | Easy to handle/pump; standard industrial reagent. | Protic solvent shell (MeOH) solvates anions, reducing nucleophilicity; requires higher T. | Preferred for Scale-Up |
| Freshly Prepared | Variable | Highest activity if made in-situ (Na metal + MeOH). | H2 gas evolution (safety hazard); operational complexity. | Avoid (unless commercial grades unavailable) |
Solvent Systems[1][2][7]
-
Methanol (Reflux/Autoclave): The standard solvent. It prevents transesterification byproducts but suppresses the nucleophile's energy due to hydrogen bonding. Requires autoclave conditions (110-130°C) for efficient conversion due to substrate deactivation.[1]
-
DMF or DMSO (Anhydrous): Polar aprotic solvents leave the methoxide anion "naked" (unsolvated), increasing reaction rates by 10-100x. Ideal for atmospheric reflux protocols.
-
Phase Transfer Catalysis (Toluene/Water): Not recommended for this substrate due to high hydrolysis risk.
Detailed Experimental Protocols
Protocol A: High-Throughput Industrial Method (Pressure Vessel)
Best for: Large scale batches using standard 30% NaOMe solution.[1]
Reagents:
-
4-chloro-3,5-dimethylpyridine (1.0 eq)[1]
-
Sodium Methoxide (30% in MeOH) (1.5 eq)
-
Methanol (Anhydrous) (3-5 volumes)
Workflow:
-
Charge: Load substrate and methanol into a stainless steel autoclave (Hastelloy recommended to resist chloride corrosion).
-
Addition: Pump in NaOMe solution.
-
Reaction: Seal and heat to 125°C . Internal pressure will rise to ~4-6 bar.[1]
-
Duration: Stir for 6–8 hours.
-
Monitoring: HPLC analysis (Target: <0.5% starting material).
-
Workup: Cool to 25°C. Quench with water. Distill off Methanol. Extract aqueous residue with Toluene or DCM.
Protocol B: Enhanced Kinetic Method (Atmospheric Reflux)
Best for: Lab scale or reactors without pressure ratings. Uses solvent effects to drive reaction.[1][7]
Reagents:
-
4-chloro-3,5-dimethylpyridine (10 g, 70.6 mmol)[1]
-
Solid Sodium Methoxide (5.7 g, 105 mmol, 1.5 eq)[1]
-
DMSO (Anhydrous) (50 mL) or DMF (50 mL)
Step-by-Step:
-
Preparation: Dry the reaction vessel thoroughly. Flush with Nitrogen (
).[2] -
Dissolution: Dissolve 4-chloro-3,5-dimethylpyridine in DMSO.
-
Reagent Addition: Add solid NaOMe in portions at room temperature. Note: Exothermic.[1][8]
-
Reaction: Heat to 90–100°C .
-
Why? In DMSO, the methoxide is highly reactive.[1] Temperatures above 120°C may cause decomposition of DMSO or runaway exotherms.
-
-
Duration: Reaction is typically complete in 2–4 hours.
-
Quench: Cool to 20°C. Slowly pour reaction mixture into 200 mL Ice Water.
-
Observation: The product may precipitate as a solid or oil out.
-
-
Extraction: Extract with Ethyl Acetate (
mL). Wash organics with brine to remove DMSO. Dry over and concentrate.
Process Workflow & Control Strategy
Figure 2: Operational workflow emphasizing critical control points (IPC).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / High Impurity | Water Ingress: Water competes with methoxide, forming 3,5-dimethyl-4-pyridone (inert to further reaction).[1] | Ensure solvents are anhydrous (<0.1% H2O). Use solid NaOMe or dry MeOH solution with molecular sieves. |
| Slow Reaction Rate | Steric Hindrance: The 3,5-dimethyl groups block the attack.[1] | Option 1: Increase Temperature (if using MeOH).Option 2: Switch to DMSO/DMF (increases rate significantly). |
| Dark Color / Tars | Thermal Decomposition: Temperature too high for the solvent/substrate stability. | Reduce temperature by 10°C and extend time. Ensure inert atmosphere ( |
| Incomplete Conversion | Reagent Consumption: NaOMe consumed by moisture or acidic impurities. | Add an additional 0.2–0.5 eq of NaOMe. |
Safety & Handling
-
Sodium Methoxide: Highly corrosive and moisture sensitive. Causes severe skin burns. Inhalation of dust is toxic.
-
Thermal Runaway: The reaction is exothermic.[8] On a large scale, NaOMe addition must be controlled (dosing pump or screw feeder) to maintain temperature <40°C during mixing.[1]
-
Solvent Hazards: DMSO penetrates skin, carrying toxic solutes with it.[1] Wear double nitrile gloves.
References
-
BenchChem. (2025).[9][5][7] A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Retrieved from
-
Sielc Technologies. (2018).[10] Separation of 4-Methoxy-3,5-dimethylpyridine-2-methanol on Newcrom R1 HPLC column. Retrieved from
-
ChemicalBook. (2024). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Synthesis. Retrieved from
-
Organic Syntheses. (1952). Reaction of Sodium Methoxide in Organic Synthesis. Org. Synth. Coll. Vol. 4, p.392. Retrieved from
-
Patel, S. B. et al. (2024).[11] Process Optimization and Green Chemistry Approach During Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine. Rasayan Journal of Chemistry, 17(4), 2067-2074.[1] Retrieved from
Sources
- 1. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sodium Methoxide [commonorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Sodium methoxide - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Methoxy-3,5-dimethylpyridine-2-methanol | SIELC Technologies [sielc.com]
- 11. Bot Verification [rasayanjournal.co.in]
Technical Notes & Optimization
Preventing over-chlorination of pyridine intermediates
Preventing over-chlorination of pyridine intermediates
Technical Support Center: Pyridine Functionalization Subject: Troubleshooting & Prevention of Over-Chlorination in Pyridine Intermediates Ticket ID: PYR-CL-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Mission Statement
You have reached the Pyridine Functionalization Support Hub. Our goal is to move beyond generic textbook advice and address the specific kinetic and thermodynamic pitfalls of pyridine chlorination. This guide is structured to help you diagnose why your reaction is over-chlorinating and provide self-validating protocols to fix it.
Module 1: Diagnostic & Decision Matrix
Before adjusting parameters, identify your reaction class. Over-chlorination arises from two distinct mechanisms depending on your starting material.
Visual Guide: Reagent & Pathway Selection
Use this logic flow to determine the correct control Strategy.
Figure 1: Decision tree for selecting the correct chlorination strategy based on substrate activation status.
Module 2: The N-Oxide Route (Nucleophilic Substitution)
Scenario: You are converting Pyridine-N-Oxide to 2-chloropyridine using POCl
The Mechanism:
This reaction proceeds via the activation of the N-oxide oxygen by the phosphorous reagent, followed by nucleophilic attack of chloride at the
-
The Trap: Once the 2-chloro product forms, the nitrogen lone pair is restored (the N-oxide is reduced). However, if excess POCl
remains and the temperature is too high, the product can re-oxidize or undergo radical chlorination at the 6-position.
Troubleshooting Q&A
Q: I am using a large excess of POCl
-
Fix: Reduce POCl
to 1.1–1.5 equivalents. Use a high-boiling inert solvent like toluene or chlorobenzene. This dilutes the active chlorinating species and favors mono-substitution kinetics [1].
Q: My reaction stalls, so I increase the temperature, but then I get impurities. A: High temperature favors the thermodynamic product (polychlorinated).
-
Fix: Add a base. The addition of an organic base (triethylamine or diisopropylethylamine) facilitates the elimination of the dichlorophosphoryl group. This lowers the activation energy, allowing the reaction to proceed at lower temperatures (e.g., 40–60°C instead of reflux), drastically improving selectivity [2].
Q: The impurity profile changes during workup. Why?
A: Hydrolysis management is critical. If you quench a hot reaction mixture containing excess POCl
-
Protocol: Distill off excess POCl
before quenching. Dilute the residue in organic solvent (DCM/Toluene) and quench into a cold, buffered solution (NaHCO ) [3].
Module 3: The Aminopyridine Route (Electrophilic Substitution)
Scenario: You are chlorinating 2-aminopyridine to get 2-amino-5-chloropyridine, but 2-amino-3,5-dichloropyridine is forming.
The Mechanism: The amino group is a powerful electron-donating group (EDG), activating the ring at ortho (3) and para (5) positions. The 5-position is slightly favored sterically, but the ring is so active that the second chlorine adds almost immediately.
Troubleshooting Q&A
Q: I am using NCS (N-chlorosuccinimide) in acetonitrile but selectivity is poor. A: In neutral solvents, the free amine activates the ring too strongly.
-
Fix: Switch to a "Protonation-Deactivation" strategy. Run the reaction in concentrated sulfuric acid (H
SO ). -
Why? In strong acid, the pyridine nitrogen is protonated (
), which deactivates the ring. However, the exocyclic amine also protonates but remains in equilibrium. The protonated species is much less reactive towards the second electrophilic attack. This kinetic throttle prevents the second chlorine from adding [4].
Q: Can I use Cl
-
Protocol:
-
Dissolve substrate in H
SO . -
Maintain temperature < 25°C.
-
Feed Cl
gas subsurface.[1] -
Stop at 95% conversion. Do not chase the last 5%; the rate of di-chlorination accelerates as mono-chloro substrate is consumed (concentration effect).
-
Comparative Data: Reagent Selectivity
| Reagent System | Active Species | Selectivity (Mono:Di) | Primary Risk |
| Cl | Cl | High (95:5) | Exotherm / HCl gas |
| NCS / MeCN | Cl-N (Succinimide) | Moderate (80:20) | Purification difficulty |
| NCS / H | Cl | Very High (98:2) | Cost of reagent |
| Cl | Cl | Low (Radical mix) | Wrong isomers |
Module 4: Process Protocol (The "Swamping Catalyst" Method)
For unactivated pyridine (no amine/oxide), direct chlorination is difficult because pyridine coordinates to Lewis Acids, killing the catalyst. To overcome this, we use the Swamping Catalyst Effect .
Objective: Selective 3-chlorination of pyridine.
Protocol:
-
Complexation: Mix Pyridine (1.0 eq) and AlCl
(2.5 eq) in a sealed reactor.-
Note: You must use >2 equivalents of AlCl
. The first equivalent binds the Nitrogen. The excess AlCl acts as the actual catalyst for Cl .
-
-
Heating: Heat the melt to 100–120°C.
-
Addition: Introduce Cl
gas slowly. -
Mechanism: The Pyridine-AlCl
complex is highly deactivated, preventing radical soup formation, but the "swamping" excess of Lewis acid allows electrophilic attack at the 3-position (meta to the nitrogen cation). -
Quench: Pour onto ice carefully (Hydrolysis of AlCl
is violent).
References
-
Malykhin, R. S., & Sukhorukov, A. Y. (2021).[2] Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide. Advanced Synthesis & Catalysis. Link
-
Jones, D. H., et al. (2017).[3] Regioselective Three-Component Reaction of Pyridine N-Oxides. Organic Letters. Link
-
ResearchGate Community. (2014). Practical advice on POCl3 workup and hydrolysis prevention. Link
-
Mosby, W. L. (1976). Process for preparing 2-amino-5-chloropyridine. U.S. Patent 3,985,759. Link
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Link
Sources
Reference Data & Comparative Studies
A Comparative Guide to the Detection of 2-Methoxy-3,5-dimethylpyridin-4-amine in Esomeprazole
A Comparative Guide to the Detection of 2-Methoxy-3,5-dimethylpyridin-4-amine in Esomeprazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the rigorous detection and quantification of impurities in active pharmaceutical ingredients (APIs) are paramount to ensuring drug safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the detection of a potential impurity, 2-Methoxy-3,5-dimethylpyridin-4-amine, in Esomeprazole. As a Senior Application Scientist, this document synthesizes technical details with practical insights, grounded in regulatory expectations and experimental data, to empower researchers in selecting and implementing the most appropriate analytical strategies.
The Regulatory Framework: Understanding Impurity Thresholds
The International Council for Harmonisation (ICH) has established guidelines for the control of impurities in new drug substances. Specifically, the ICH Q3A(R2) guideline delineates reporting, identification, and qualification thresholds for impurities based on the maximum daily dose of the drug[1][2]. These thresholds dictate the level at which an impurity must be reported, its structure identified, and its safety qualified. For drug substances with a maximum daily dose of up to 2 grams, the reporting threshold is 0.05%, the identification threshold is 0.10% or 1.0 mg per day intake (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg per day intake (whichever is lower)[2]. It is within this regulatory context that the necessity for sensitive and specific analytical methods for impurity detection becomes evident.
Esomeprazole and its Known Impurities
Esomeprazole is the S-enantiomer of omeprazole, a widely used proton pump inhibitor. Its synthesis and degradation can give rise to several related substances. The European Pharmacopoeia (EP) monograph for Esomeprazole magnesium, for instance, specifies limits for several impurities, including Impurity D (Omeprazole sulphone) and Impurity E (Omeprazole N-oxide)[3]. However, 2-Methoxy-3,5-dimethylpyridin-4-amine is not listed as a specified impurity in the EP monograph, suggesting it may not be a common process-related impurity or degradation product that is routinely monitored under standard pharmacopeial methods[3][4].
The Challenge of Pyridine-Based Impurities
Despite its absence from major pharmacopeial monographs as a specified impurity, the presence of pyridine derivatives in Esomeprazole is a valid concern, particularly due to their potential for genotoxicity. The manufacturing process of Esomeprazole involves intermediates that are pyridine derivatives. Therefore, the potential for related impurities, such as 2-Methoxy-3,5-dimethylpyridin-4-amine, to be present in the final API exists. The detection of such impurities, especially if they are potentially genotoxic, often requires analytical methods with much lower detection limits than those used for routine impurity profiling.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method for the detection of 2-Methoxy-3,5-dimethylpyridin-4-amine in Esomeprazole depends on the required sensitivity, specificity, and the nature of the impurity itself. The following table provides a comparison of commonly employed analytical techniques.
| Analytical Technique | Principle | Typical Detection Limit | Advantages | Disadvantages | Applicability for 2-Methoxy-3,5-dimethylpyridin-4-amine |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Separation based on polarity, detection by UV absorbance. | ~0.05% (relative to main peak) | Robust, widely available, suitable for routine quality control.[5] | May lack sufficient sensitivity and specificity for trace-level genotoxic impurities. | Suitable for detecting the impurity at standard ICH reporting thresholds, but likely insufficient for levels required for genotoxic impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | ppm to sub-ppm levels | High sensitivity and specificity, ideal for volatile and semi-volatile impurities.[6] | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. | Potentially suitable if the impurity is sufficiently volatile or can be derivatized. A study on related pyridine impurities in Esomeprazole reported a LOD of about 1.5 ppm.[6] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation by LC coupled with highly selective and sensitive detection by tandem MS. | sub-ppm to ppb levels | Extremely high sensitivity and specificity, suitable for trace analysis of non-volatile and thermally labile compounds.[7][8] | Higher cost and complexity compared to HPLC-UV. | The most suitable technique for detecting and quantifying trace levels of 2-Methoxy-3,5-dimethylpyridin-4-amine, especially if it is considered a potential genotoxic impurity. A method for a similar pyridine derivative impurity in Esomeprazole achieved an LOD of 0.1 ppm.[7] |
Recommended Experimental Protocol: LC-MS/MS for Trace Level Detection
Given the potential need for high sensitivity in detecting pyridine-based impurities, an LC-MS/MS method is recommended. The following protocol is a generalized starting point and should be optimized and validated for the specific application.
1. Sample Preparation
-
Accurately weigh approximately 25 mg of the Esomeprazole drug substance into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Further dilute an aliquot of this solution to achieve a final concentration appropriate for the calibration range.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point for good separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient from low to high organic phase (acetonitrile) will be necessary to elute the impurity and the API. A representative gradient could be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-10 min (5% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for the amine-containing impurity.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for the highest sensitivity and specificity. This involves selecting a precursor ion (the protonated molecular ion of the impurity) and one or more product ions.
-
MRM Transitions: These will need to be determined by infusing a standard of 2-Methoxy-3,5-dimethylpyridin-4-amine into the mass spectrometer.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and analyte.
4. Method Validation
The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Workflow and Logic Diagrams
Caption: Experimental workflow for the LC-MS/MS detection of 2-Methoxy-3,5-dimethylpyridin-4-amine in Esomeprazole.
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. drugfuture.com [drugfuture.com]
- 4. scribd.com [scribd.com]
- 5. bio-integration.org [bio-integration.org]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety & Regulatory Compliance
2-Methoxy-3,5-dimethylpyridin-4-amine proper disposal procedures
2-Methoxy-3,5-dimethylpyridin-4-amine proper disposal procedures
The following guide details the authoritative disposal procedures for 2-Methoxy-3,5-dimethylpyridin-4-amine (CAS: 1429510-61-1).
This protocol is designed for Senior Researchers and EHS Safety Officers . It prioritizes containment of acute toxicity and prevention of incompatible reactions (specifically violent neutralization with strong acids).
Executive Safety Summary
-
Compound Class: Substituted Aminopyridine / Heterocyclic Organic Base.
-
Primary Hazard: High Acute Toxicity (Oral/Dermal/Inhalation) and Severe Irritant .
-
Note: While specific LD50 data for this isomer may be limited, structurally related 4-aminopyridines are neurotoxins (K+ channel blockers). Treat as a P-List equivalent acute toxin.
-
-
Disposal Method: High-temperature incineration with flue gas scrubbing.
-
Key Incompatibility: Strong Acids (Exothermic reaction), Oxidizers .
Chemical Profile & Hazard Identification
Before disposal, verify the physical state and chemical nature to ensure proper waste stream segregation.
| Property | Description | Operational Implication |
| CAS Number | 1429510-61-1 | Use for waste manifesting and inventory tracking. |
| Physical State | Solid (Powder/Crystalline) | High dust potential. Use static-dissipative tools inside a fume hood. |
| Basicity | Basic (Amine group) | DO NOT mix with acidic waste streams (e.g., Piranha solution, HCl). |
| Solubility | Organic Solvents (DMSO, MeOH) | Compatible with organic solvent waste streams (non-halogenated). |
| Reactivity | Stable, but reactive with oxidizers | Keep away from nitric acid or peroxide waste. |
Pre-Disposal Handling & Stabilization
Objective: Transform the raw chemical into a transport-safe waste form before it leaves the fume hood.
Protocol A: Disposal of Pure Solid Waste
Use this for expired shelf stocks or surplus solids.
-
PPE Requirement: Double nitrile gloves (0.11mm min) or Butyl rubber, safety goggles, lab coat, and N95/P100 respirator if working outside a certified fume hood (not recommended).
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a glass amber jar with a Teflon-lined cap.
-
Transfer:
-
Place the original container inside the fume hood.
-
Transfer the solid into the waste jar.
-
Rinse Step: Triple-rinse the original empty container with a small volume of Methanol or Ethanol. Add these rinsates to the Liquid Waste stream (see Protocol B), NOT the solid waste jar.
-
-
Labeling: Mark the jar as "Hazardous Waste - Toxic Solid - Organic Base."
-
Explicitly list: "2-Methoxy-3,5-dimethylpyridin-4-amine".[1]
-
Protocol B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)
Use this for HPLC waste or reaction byproducts.
-
Segregation: Ensure the waste solvent container is designated for "Basic Organic Waste" .
-
Compatibility Check: Verify the container does not contain acidic waste (pH < 4) or oxidizers.
-
Solvent Choice: If dissolving solid residue for disposal, use Methanol or Ethyl Acetate . Avoid halogenated solvents (DCM/Chloroform) unless the facility requires halogenated segregation, as this increases disposal costs.
-
Neutralization (Optional but Recommended): If the solution is highly concentrated, dilute to <5% wt/v with combustible solvent to moderate potential reactivity during incineration.
Waste Stream Management & RCRA Compliance
Proper classification prevents regulatory fines and dangerous facility mishaps.
RCRA Waste Codes (US Regulations)
While this specific isomer is not explicitly "Listed" (P or U list) by name, it must be characterized by its properties:
-
Characteristic of Toxicity: If TCLP testing is not performed, apply generator knowledge to classify as Toxic .
-
Default Classification: Manage as Class 6.1 (Toxic Substance) .[2]
-
Waste Code Assignment:
-
If mixed with flammable solvents (MeOH/Acetone): D001 (Ignitable).
-
If mixed with Chloroform/DCM: D022 / F002 .
-
Best Practice: Label as "Non-Regulated Toxic Waste" if no specific RCRA code applies, but facility protocols often default to D001 for incineration efficiency.
-
Visual Decision Matrix: Waste Segregation
The following diagram illustrates the critical decision logic for segregating this compound to prevent explosions or toxic gas release.
Figure 1: Decision matrix for segregating aminopyridine waste. Note the critical checkpoint for acidity to prevent heat generation.
Emergency Procedures (Spill Response)
In the event of a spill during transport to the waste accumulation area:
-
Evacuate: Clear the immediate area (15 ft radius).
-
PPE Up: Don Tyvek sleeves , double gloves, and a full-face respirator if dust is visible.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust, then scoop into a disposal bag.
-
Liquids: Use Vermiculite or a commercial Organic Base Spill Kit .
-
Do NOT use: Acid-based neutralizers immediately, as heat evolution may volatilize toxic amine vapors.
-
-
Decontamination: Wash the surface with a mild detergent and water. Collect all cleanup materials as hazardous waste.
Final Disposal Workflow (EHS Handoff)
This workflow ensures the chain of custody is maintained from the laboratory bench to the destruction facility.
Figure 2: Chain of custody for hazardous organic amines.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71309489 (2-Methoxy-3,5-dimethylpyridin-4-amine). PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
